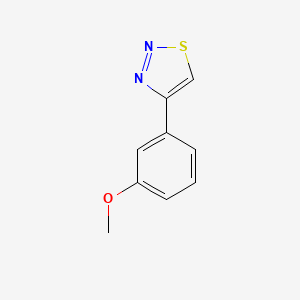
4-(3-Methoxyphenyl)-1,2,3-thiadiazole
Overview
Description
4-(3-Methoxyphenyl)-1,2,3-thiadiazole, also known as MPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a thiadiazole derivative that contains a methoxyphenyl group attached to its structure. The compound has been extensively studied for its unique properties and potential applications in the field of medicinal chemistry.
Scientific Research Applications
Antithrombotic Activity
4-(3-Methoxyphenyl)-1,2,3-thiadiazole derivatives have shown potential as antithrombotic agents. A study found that certain 1,2,3-thiadiazoles with benzene rings possessing para electron-donating groups exhibited inhibition of collagen-induced platelet aggregation, suggesting possible antithrombotic applications (Thomas, Nishizawa, Zimmermann, & Williams, 1985).
Corrosion Inhibition
Research on thiadiazole derivatives, including 4-(3-Methoxyphenyl)-1,2,3-thiadiazole, has demonstrated their effectiveness as corrosion inhibitors. One study reported that these compounds provided significant corrosion protection for mild steel in an acidic environment, indicating their potential use in industrial applications (Attou et al., 2020).
Receptor Antagonism
Some derivatives of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. This indicates their potential for developing treatments targeting these receptors (Jung et al., 2004).
Antimicrobial Activity
Thiadiazole derivatives, including those related to 4-(3-Methoxyphenyl)-1,2,3-thiadiazole, have been synthesized and evaluated for their antimicrobial activities against several microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Fungicidal Activity
Research has indicated that certain 1,2,3-thiadiazole derivatives possess fungicidal activity. For instance, a study on 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione revealed its potential as a fungicide (Wu, 2013).
Corrosion Inhibition for Copper
Thiadiazole derivatives, including 4-(3-Methoxyphenyl)-1,2,3-thiadiazole, have been synthesized as inhibitors for copper corrosion in acidic environments. These studies suggest their potential application in protecting copper materials from corrosion (Tang et al., 2009).
Anticancer Activity
Some 4-(3-Methoxyphenyl)-1,2,3-thiadiazole derivatives have demonstrated anticancer activity in biological studies. They have shown significant anti-proliferative activity against various cancer cell lines, suggesting their potential use in cancer treatment (Janowska et al., 2022).
properties
IUPAC Name |
4-(3-methoxyphenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRPJIGNSNYAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363079 | |
| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1,2,3-thiadiazole | |
CAS RN |
337924-95-5 | |
| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)

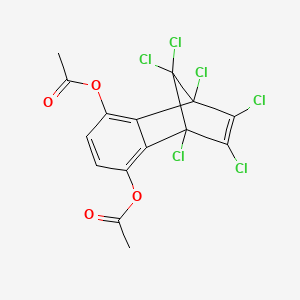
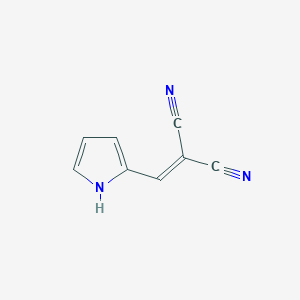
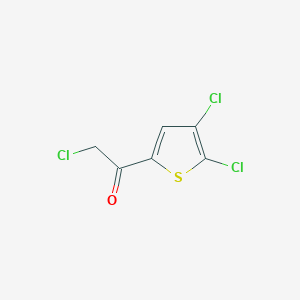

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)
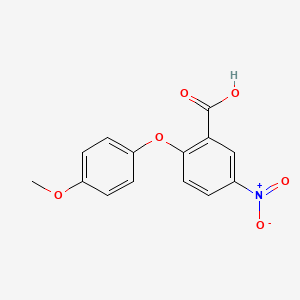
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)
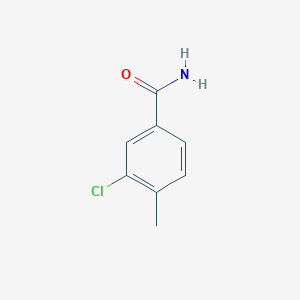
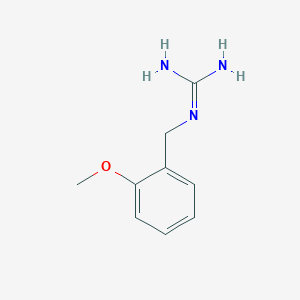
![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)
